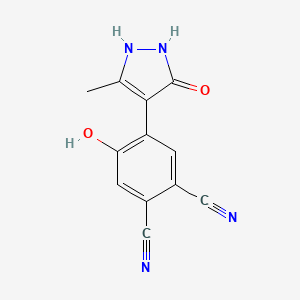
4-Amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile, also known by its IUPAC name 4-amino-2-(3-nitrophenyl)-6-(propylamino)nicotinonitrile , is a complex organic compound. Its molecular formula is C17H14N6O2 and it exhibits interesting pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 3-nitrobenzaldehyde with malononitrile, followed by cyclization and subsequent reduction of the resulting intermediate. The propylamino group is introduced during the cyclization step.
Reaction Conditions: The reaction typically occurs under reflux conditions using a suitable solvent (e.g., ethanol or acetonitrile). Acidic or basic catalysts may be employed to facilitate the cyclization. The reduction step can be achieved using hydrogen gas over a metal catalyst (e.g., Raney nickel).
Industrial Production: While not widely produced industrially, small-scale synthesis of this compound is feasible in research laboratories.
Analyse Des Réactions Chimiques
4-Amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile undergoes various reactions:
Oxidation: It can be oxidized to form its corresponding pyridine N-oxide.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: The nitrile groups can be substituted with other functional groups.
Common reagents include reducing agents (e.g., hydrogen and palladium), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles (e.g., amines).
Major products from these reactions include the reduced amino compound and various substituted derivatives.
Applications De Recherche Scientifique
Chemistry::
Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules.
Fluorescent Probes: Its unique structure makes it useful as a fluorescent probe in chemical biology studies.
Anticancer Potential: Some studies suggest that derivatives of this compound exhibit anticancer activity by targeting specific cellular pathways.
Neuroprotection: Investigations into its neuroprotective effects are ongoing.
Dye Intermediates: It serves as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The exact mechanism of action remains an active area of research. its potential targets include enzymes involved in cell proliferation and apoptosis pathways.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, its structural features make it distinct from other pyridine-based compounds. Similar compounds include other pyridine derivatives with nitrile or amino groups.
Propriétés
Formule moléculaire |
C16H14N6O2 |
|---|---|
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
4-amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H14N6O2/c1-2-6-20-16-13(9-18)14(19)12(8-17)15(21-16)10-4-3-5-11(7-10)22(23)24/h3-5,7H,2,6H2,1H3,(H3,19,20,21) |
Clé InChI |
WEMDDIJQZIHZGY-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C(=C(C(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)
![6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11045418.png)

![5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045432.png)
![5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11045447.png)


![1-cyclohexyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045466.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045473.png)
![methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate](/img/structure/B11045481.png)
![1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11045492.png)
![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045493.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045498.png)
![7-(3-Hydroxy-4-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11045505.png)